molecular formula C11H13N5O3 B2816619 N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide CAS No. 1210331-26-2

N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

Cat. No. B2816619
CAS RN: 1210331-26-2
M. Wt: 263.257
InChI Key: AYFLDPNQBBAWIH-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Transformations

A study explored the synthesis and selected transformations of 1H-imidazole 3-oxides derived from amino acid esters, showing potential pathways for generating related compounds, including those with imidazole functionalities. This research indicates a methodological basis for synthesizing and manipulating compounds structurally related to N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, which could have broader applications in medicinal chemistry and drug design (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Corrosion Inhibition

Research on benzimidazole derivatives, including structural elements similar to N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These findings highlight the potential of such compounds in industrial applications to protect metals against corrosion, providing insight into the physicochemical and theoretical aspects of corrosion inhibition (Ammal, Prajila, & Joseph, 2018).

Fluorescent Fingerprint Powder

A study on water-soluble pyrene-adorned imidazolium salts, related to the chemical family of N1-(isoxazol-3-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, developed a fluorescent fingerprint powder. This application demonstrates the potential use of such compounds in forensic science for the detection of latent fingerprints, showcasing the versatility of imidazole derivatives in analytical applications (Nirmala et al., 2021).

Catalysis in Aqueous Media

The synthesis of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their palladium(II) complexes, structurally akin to the compound of interest, highlighted their efficiency as catalysts in C-C cross-coupling reactions under green chemistry conditions. This study underscores the catalytic capabilities of such compounds, contributing to sustainable chemistry practices (Bumagin et al., 2018).

properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-8-12-3-5-16(8)6-4-13-10(17)11(18)14-9-2-7-19-15-9/h2-3,5,7H,4,6H2,1H3,(H,13,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFLDPNQBBAWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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